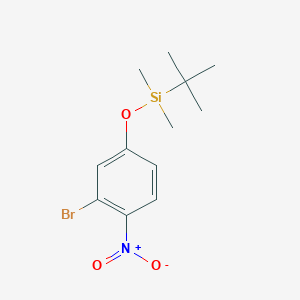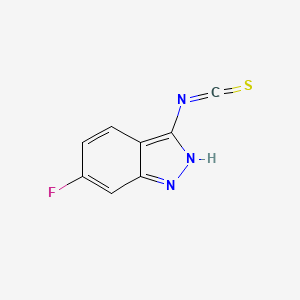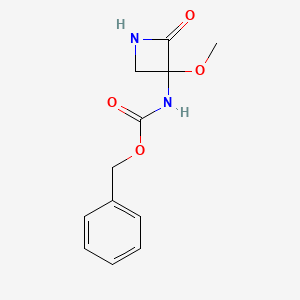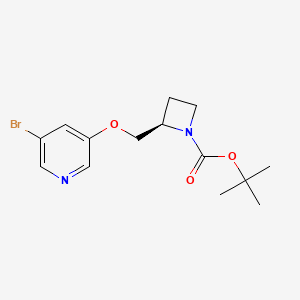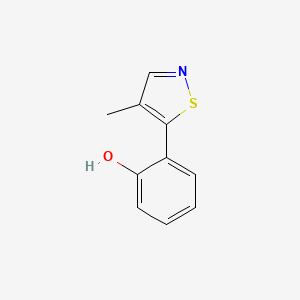
2-(4-Methyl-5-isothiazolyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Methyl-5-isothiazolyl)phenol is an organic compound that features a unique structure combining a thiazole ring and a cyclohexadienone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-5-isothiazolyl)phenol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Cyclohexadienone Formation: The cyclohexadienone moiety can be prepared via the oxidation of cyclohexadiene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reaction: The final step involves coupling the thiazole ring with the cyclohexadienone moiety under basic conditions, often using a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Methyl-5-isothiazolyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazole derivatives
科学的研究の応用
2-(4-Methyl-5-isothiazolyl)phenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 2-(4-Methyl-5-isothiazolyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It can interfere with metabolic pathways or signal transduction pathways, leading to the inhibition of cell growth or induction of cell death.
類似化合物との比較
Similar Compounds
2-(4-Methyl-5-isothiazolyl)phenol: Unique due to the combination of thiazole and cyclohexadienone moieties.
4-Methyl-1,2-thiazole: Lacks the cyclohexadienone moiety, simpler structure.
Cyclohexa-2,4-dien-1-one: Lacks the thiazole ring, simpler structure.
特性
CAS番号 |
89296-04-8 |
|---|---|
分子式 |
C10H9NOS |
分子量 |
191.25 g/mol |
IUPAC名 |
2-(4-methyl-1,2-thiazol-5-yl)phenol |
InChI |
InChI=1S/C10H9NOS/c1-7-6-11-13-10(7)8-4-2-3-5-9(8)12/h2-6,12H,1H3 |
InChIキー |
OKZWNVOUHRAQJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SN=C1)C2=CC=CC=C2O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,4-Diethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8726556.png)
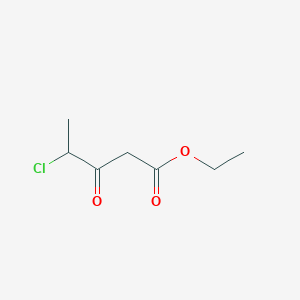
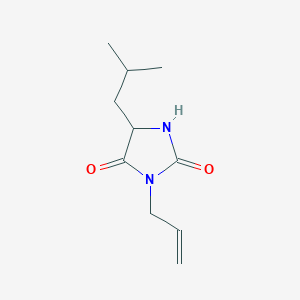
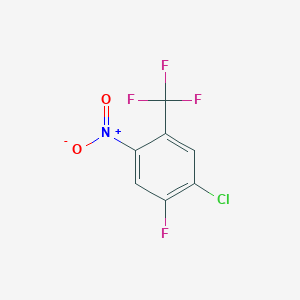
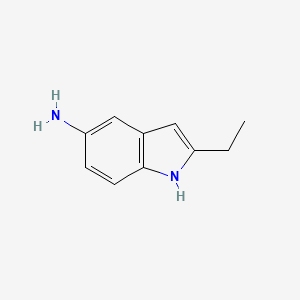
![2'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B8726592.png)
![8-Bromo-1-chloro-4,5-dihydro-3H-3,5-methanobenzo[c]azepine](/img/structure/B8726596.png)
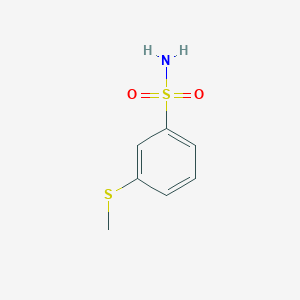
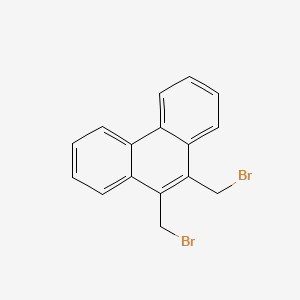
![Ethanol, 2-[[3,5-bis(trifluoromethyl)phenyl]amino]-](/img/structure/B8726610.png)
